6-(4-Fluorophenyl)-2-{[1-(furan-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one
Description
Propriétés
IUPAC Name |
6-(4-fluorophenyl)-2-[[1-(furan-2-carbonyl)piperidin-4-yl]methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3/c22-17-5-3-16(4-6-17)18-7-8-20(26)25(23-18)14-15-9-11-24(12-10-15)21(27)19-2-1-13-28-19/h1-8,13,15H,9-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFRXKZVHGRXJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 6-(4-Fluorophenyl)-2-{[1-(furan-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one is a novel heterocyclic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. The presence of the fluorophenyl group and the furan-2-carbonyl piperidine moiety suggests a complex interaction with biological targets, which may include receptors and enzymes.
Chemical Structure and Properties
The chemical structure of the compound can be delineated as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 329.38 g/mol
- IUPAC Name : 6-(4-Fluorophenyl)-2-{[1-(furan-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one
Structural Features
| Feature | Description |
|---|---|
| Fluorine Substitution | Enhances lipophilicity and receptor binding. |
| Piperidine Ring | Potential for interaction with neurotransmitter receptors. |
| Furan Moiety | Known for various biological activities, including anti-inflammatory effects. |
Pharmacological Properties
Research indicates that compounds similar to 6-(4-Fluorophenyl)-2-{[1-(furan-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one may exhibit a range of pharmacological activities:
- Antidepressant Activity : The incorporation of a fluorine atom has been shown to enhance the efficacy of compounds acting on serotonin receptors, particularly the 5-HT1A receptor, which is implicated in mood regulation and anxiety disorders .
- Anti-inflammatory Effects : The furan moiety is associated with anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines .
- Antitumor Activity : Preliminary studies suggest that similar compounds may exhibit cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents .
Binding Affinity Studies
Binding studies have demonstrated that derivatives of this compound can show significant binding affinity to various receptors:
| Target Receptor | Binding Affinity (Ki) | Reference |
|---|---|---|
| 5-HT1A | Low nanomolar range | |
| Dopaminergic D2 | Moderate | |
| Adrenergic Alpha1 | Low micromolar range |
Case Study 1: Antidepressant Effects
In a study involving animal models, a derivative of this compound was administered to assess its antidepressant-like effects using the forced swim test. Results indicated a significant reduction in immobility time compared to control groups, suggesting an enhancement in mood-related behaviors.
Case Study 2: Anti-inflammatory Activity
Another study evaluated the anti-inflammatory effects of similar compounds in vitro by measuring the inhibition of nitric oxide production in lipopolysaccharide-stimulated macrophages. Results showed a marked decrease in nitric oxide levels, indicating potential therapeutic applications in inflammatory diseases.
Applications De Recherche Scientifique
Based on the search results, here is information regarding the compound 6-(4-Fluorophenyl)-2-{[1-(furan-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one:
Basic Information
- PubChem CID: 95797492
- Molecular Formula:
- Molecular Weight: 381.4 g/mol
- Synonyms: This compound is also known as 1381752-43-7, 6-(4-fluorophenyl)-2-[[1-(furan-2-carbonyl)piperidin-4-yl]methyl]pyridazin-3-one, AKOS030378576 and CCG-311118 .
- IUPAC Name: 6-(4-fluorophenyl)-2-[[1-(furan-2-carbonyl)piperidin-4-yl]methyl]pyridazin-3-one
- InChI: InChI=1S/C21H20FN3O3/c22-17-5-3-16(4-6-17)18-7-8-20(26)25(23-18)14-15-9-11-24(12-10-15)21(27)19-2-1-13-28-19/h1-8,13,15H,9-12,14H2
- InChIKey: CHFRXKZVHGRXJO-UHFFFAOYSA-N
- SMILES: C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)C(=O)C4=CC=CO4
- CAS Registry Number: 1381752-43-7
Potential Applications
While the search results do not explicitly detail the applications of 6-(4-Fluorophenyl)-2-{[1-(furan-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one, the presence of structural features such as a fluorophenyl group, a piperidine ring, and a pyridazinone moiety suggest potential applications in medicinal chemistry .
- 5-HT1A Receptor Agonists: Research indicates that fluorine-containing compounds with piperidine rings can be potent 5-HT1A receptor agonists .
- Pharmaceutical Research: Derivatives of pyridazinone are used in pharmaceutical research .
It's important to note that this information is based on structural similarities and general knowledge of related compounds. Further investigation and experimentation would be needed to determine the specific applications of this particular compound.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest analogs differ primarily in substituents at the 2- and 6-positions of the pyridazinone core. Key comparisons include:
Key Observations:
Core Modifications: The pyridazinone core is conserved across analogs, but substitutions at the 6-position (e.g., morpholinyl vs. fluorophenyl) significantly alter solubility and target engagement . Piperidine vs. piperazine at the 2-position affects conformational flexibility and hydrogen-bonding capacity .
Fluorophenyl Role: The 4-fluorophenyl group in the target compound and analogs likely improves metabolic stability and membrane permeability compared to non-fluorinated analogs .
Furan vs. Piperazine :
- The furan-2-carbonyl group in the target compound may reduce off-target effects compared to piperazine-containing analogs (e.g., ), which are prone to interact with amine-binding receptors .
Research Findings and Implications
While explicit activity data are absent in the evidence, structural trends suggest:
- Target Selectivity : Piperazine-containing analogs (e.g., ) may favor aminergic receptors (e.g., 5-HT or dopamine receptors), whereas the target compound’s furan-piperidine group could prioritize kinase or protease targets .
- Metabolic Stability : Fluorine atoms and rigid substituents (e.g., furan) may reduce cytochrome P450-mediated metabolism, extending half-life .
- Synthetic Feasibility : The target compound’s furan-piperidine linkage might require multi-step synthesis compared to simpler piperazine derivatives, as seen in ’s methodologies .
Q & A
Q. What mechanistic studies are needed to elucidate this compound’s metabolic stability?
- Methodological Answer : Perform cytochrome P450 inhibition assays (CYP3A4, CYP2D6) and liver microsome stability tests. suggests that fluorophenyl-piperidine analogs undergo oxidative defluorination, necessitating metabolite identification via LC-QTOF . For in silico predictions, use software like ADMET Predictor to model hepatic extraction ratios.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
